B1192816 HM30181AK

HM30181AK

Cat. No.: B1192816
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HM30181AK is a novel synthetic inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter implicated in multidrug resistance (MDR) by effluxing chemotherapeutic agents from cells. Developed by Hanmi Pharmaceutical, this compound has demonstrated efficacy in preclinical and early clinical studies by blocking the efflux of anticancer drugs (e.g., taxanes, anthracyclines) from intestinal epithelial cells, thereby enhancing oral bioavailability and systemic exposure .

A Phase I clinical trial (2009) involving 30 healthy male subjects investigated its P-gp inhibitory duration across doses (1 mg, 5 mg, 10 mg, 15 mg, 60 mg).

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HM30181AK;  HM-30181AK;  HM 30181AK.

Origin of Product

United States

Comparison with Similar Compounds

Pharmacodynamic and Pharmacokinetic Profiles

Comparatively, early-generation P-gp inhibitors like verapamil (non-synthetic) showed shorter inhibition windows and cardiovascular side effects, restricting clinical utility .

Structural and Functional Analogues

  • Elacridar (GF120918) : A dual P-gp/BCRP inhibitor. Unlike HM30181AK, elacridar has advanced to Phase III but exhibits complex drug-drug interactions .
  • Tariquidar (XR9576) : Potent P-gp inhibitor with reversible binding. Both this compound and tariquidar enhance chemotherapeutic uptake, but tariquidar’s efficacy is offset by hematologic toxicity .

Table 1: Key Clinical Trial Data for this compound

Dose (mg) Subjects (n) P-gp Inhibition Duration Adverse Events
1 6 Transient (<6 hours) None
5 6 Moderate (8–12 hours) Mild nausea
10–60 18 Sustained (>24 hours) None significant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.